![molecular formula C12H7FN2O B506664 2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine CAS No. 792946-41-9](/img/structure/B506664.png)
2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a fluorophenyl group attached to an oxazolo[4,5-b]pyridine core. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical and biological properties to the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting intermediate undergoes cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反应分析
Types of Reactions
2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of brominated or nitrated oxazole derivatives.
科学研究应用
2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(2-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
- 2-(4-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
- 2-(3-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Uniqueness
2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and increase its lipophilicity, making it more effective in crossing biological membranes .
属性
CAS 编号 |
792946-41-9 |
|---|---|
分子式 |
C12H7FN2O |
分子量 |
214.19g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H7FN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H |
InChI 键 |
RBEPNNCIUSQQRO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC=N3 |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B506634.png)
![[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B506637.png)
![3-(4-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B506640.png)
![2-fluoro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B506641.png)
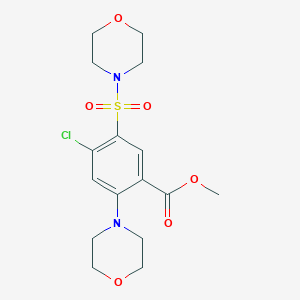
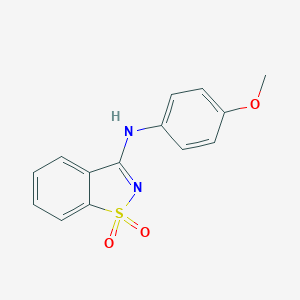
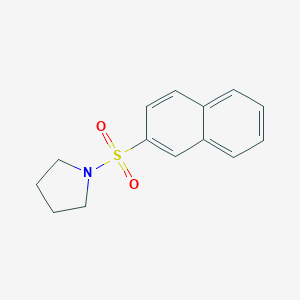
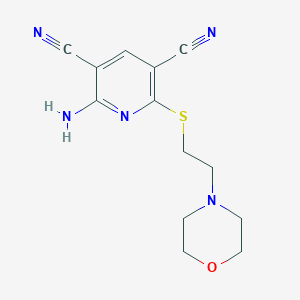
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B506671.png)
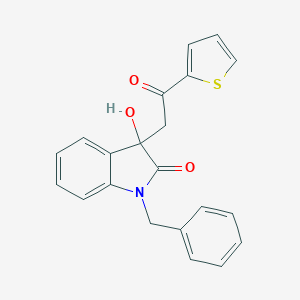
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B506674.png)
![2-amino-6-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B506677.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B506679.png)
![3-hydroxy-5-methyl-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506682.png)
